molecular formula C26H28N4O4 B2931953 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide CAS No. 1112292-68-8

1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide

Cat. No.: B2931953
CAS No.: 1112292-68-8
M. Wt: 460.534
InChI Key: LTPIEUCCJVTUNP-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidine core linked to a piperidine-4-carboxamide scaffold, with a 3,4-dimethoxyphenethyl substituent. The benzofuropyrimidine moiety is a fused heterocyclic system that enhances binding interactions with kinase ATP-binding pockets, while the dimethoxyphenethyl group contributes to lipophilicity and target selectivity . The compound is cataloged under reference code 10-F754497 by CymitQuimica and is discontinued but structurally significant for kinase inhibitor research .

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-32-21-8-7-17(15-22(21)33-2)9-12-27-26(31)18-10-13-30(14-11-18)25-24-23(28-16-29-25)19-5-3-4-6-20(19)34-24/h3-8,15-16,18H,9-14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPIEUCCJVTUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide involves several steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . The piperidine ring and the dimethoxyphenethyl group are then introduced through subsequent reactions, which may involve nucleophilic substitution and amide bond formation. Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Benzofuropyrimidine Cores

Several derivatives share the benzofuropyrimidine core but differ in substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target (if known)
Target Compound (10-F754497) C27H29N4O4 485.55 3,4-Dimethoxyphenethyl Not explicitly stated
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-3-carboxamide C26H27N3O4 457.51 4-Propoxybenzyl Unknown
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide C24H24N4O2 400.48 3,4-Dimethylphenyl Unknown
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide C25H24ClN4O2 465.94 4-Chlorophenethyl Unknown

Key Observations :

  • Substitution at the piperidine-3-carboxamide position (e.g., in and ) versus piperidine-4-carboxamide (target compound) may alter spatial orientation in binding pockets.

Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Compounds with pyrrolo[2,3-d]pyrimidine cores are well-characterized kinase inhibitors, providing a benchmark for comparison:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target Potency/Selectivity Data
Capivasertib (AZD5363) C21H25ClN6O2 428.9 4-Chlorophenyl, hydroxypropyl AKT kinase IC50 = 3–20 nM (AKT1–3)
LIMK2 Inhibitor C22H23N5O2 389.45 3-Phenoxyphenyl LIM Kinase 2 Non-ATP competitive

Key Observations :

  • Capivasertib demonstrates that pyrrolo[2,3-d]pyrimidine scaffolds achieve high potency against AKT, with a 4-chlorophenyl group enhancing hydrophobic interactions .
  • The target compound’s benzofuropyrimidine core may offer distinct selectivity due to its fused oxygen atom, which could stabilize hydrogen bonding in ATP-binding pockets compared to pyrrolopyrimidines .

Piperidine-4-Carboxamide Derivatives

Piperidine carboxamides are common in kinase inhibitors, with variations in substitution influencing activity:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target
Ethyl 4-({[1-(Benzofuro[3,2-d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate C25H28N5O5 490.52 Ethyl carboxylate, piperidine Unknown
1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide C25H26N5O2 428.51 3-Phenoxyphenyl, methylpyrrolo LIMK2

Key Observations :

  • The 3-phenoxyphenyl substituent in enhances π-π stacking in LIMK2’s hydrophobic pocket, a feature absent in the target compound’s dimethoxy-substituted phenethyl group .

Research Implications

Further studies should explore its selectivity against kinases like LIMK2 or AKT, leveraging the scaffold’s modular substituents for optimization.

Biological Activity

The compound 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The structural formula of the compound can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran and pyrimidine rings through cyclization and functionalization processes. Key synthetic routes may include:

  • Formation of Benzofuran Ring : Cyclization of phenolic derivatives with aldehydes.
  • Formation of Pyrimidine Ring : Condensation reactions involving β-keto esters and guanidine derivatives.
  • Coupling Reaction : Nucleophilic substitution to link the benzofuran and pyrimidine moieties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating disease processes.
  • Receptor Interaction : It can bind to certain receptors, influencing signal transduction pathways critical for cellular responses.

Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For example, compounds structurally similar to this one have shown significant inhibition of leukemia cell lines .
  • Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound may contribute to therapeutic strategies for inflammatory diseases due to its ability to modulate inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of leukemia cell lines
AntimicrobialActivity against specific bacteria
Anti-inflammatoryModulation of inflammatory pathways

Case Study Examples

  • Anticancer Efficacy : A study reported that derivatives of benzofuro[3,2-d]pyrimidine exhibited significant cytotoxicity against P388 leukemia cells. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Testing : In vitro tests demonstrated that the compound showed potent activity against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.

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